l-Asparagine monohydrate

Catalog No.
S664119
CAS No.
5794-13-8
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
l-Asparagine monohydrate

CAS Number

5794-13-8

Product Name

l-Asparagine monohydrate

IUPAC Name

(2S)-2,4-diamino-4-oxobutanoic acid

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1

InChI Key

DCXYFEDJOCDNAF-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)C(=O)N.O

Solubility

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies
In water, 2.94X10+4 mg/L at 25 °C
29.4 mg/mL

Synonyms

Z-Cys(Z)-OH;57912-35-3;N,S-Di-Z-L-cysteine;N,S-Dicarbobenzoxy-L-Cysteine;N,S-diCBZ-cysteine;L-Cysteine,N,S-bis[(phenylmethoxy)carbonyl]-;AC1ODWAS;96070_ALDRICH;SCHEMBL1158249;96070_FLUKA;CTK5A7628;MolPort-003-939-921;PXKPRICKEUGRRR-INIZCTEOSA-N;ZINC2575491;7869AH;CZ-105;KM0153;AKOS024464823;AK163591;RT-003726;FT-0696166;ST24050361;N-(Phenylmethoxycarbonyl)-S-(phenylmethyloxycarbonyl)-L-cysteine;(2R)-2-(phenylmethoxycarbonylamino)-3-phenylmethoxycarbonylsulfanylpropanoicacid

Canonical SMILES

C(C(C(=O)O)N)C(=O)N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)N

L-Asparagine monohydrate is a crystalline form of the non-essential amino acid L-asparagine, which is crucial in various biological processes. Its chemical formula is C₄H₈N₂O₃·H₂O, and it has a molar mass of approximately 150.14 g/mol . Asparagine plays a significant role in protein synthesis and serves as a precursor for other amino acids. It is notable for its ability to participate in metabolic pathways that detoxify ammonia through the action of asparagine synthase, which catalyzes the conversion of aspartate and glutamine into asparagine .

In cell culture, L-Asparagine monohydrate serves as a vital nutrient for cell growth and protein synthesis. It provides a source of nitrogen and participates in various metabolic pathways within the cultured cells [].

Cell Culture Media Supplementation

[1] L -Asparagine, 5794-13-8, BioReagent, A7094, Sigma-Aldrich

Protein Biochemistry Studies

L-Asparagine residues within proteins contribute significantly to their structure, stability, and interactions with other molecules [1]. Researchers utilize L-Asparagine monohydrate to study these functionalities by incorporating it into proteins during in vitro experiments [1].

Investigating Nitrogen Metabolism

L-Asparagine plays a vital role in nitrogen metabolism within organisms. Scientists can employ L-Asparagine monohydrate to study these pathways and understand how they regulate various biological processes [1].

Material Science Research (Nonlinear Optics)

Beyond its biological applications, L-Asparagine monohydrate crystals exhibit interesting properties for material science research. Studies have explored its potential for nonlinear optical applications due to its specific structure and optical behavior [2, 3, 4].

[2] Growth of L-asparagine monohydrate and its structural, optical, mechanical, thermal and electrical studies for nonlinear optical applications

[3] Overview on L-asparagine monohydrate single crystal: A non-essential amino acid

, primarily involving its conversion to aspartate through hydrolysis, catalyzed by asparaginase. The reaction can be summarized as follows:

L Asparagine+H2OAspartate+NH3\text{L Asparagine}+\text{H}_2\text{O}\rightarrow \text{Aspartate}+\text{NH}_3

In addition to hydrolysis, L-asparagine can participate in transamination reactions, where it can be converted into other amino acids, contributing to the amino acid pool necessary for protein synthesis .

L-Asparagine is vital for cellular functions, particularly in the synthesis of proteins and nucleotides. It serves as a substrate for asparagine-tRNA ligase, facilitating the incorporation of asparagine into proteins during translation . Furthermore, it plays a role in cellular signaling and is involved in the development of the cerebral cortex by promoting the proliferation of radial glial cells .

Additionally, L-asparagine has been implicated in metabolic pathways that manage nitrogen balance within cells, making it crucial for maintaining homeostasis.

L-Asparagine can be synthesized through various methods:

  • Enzymatic Synthesis: The primary method involves the enzyme asparagine synthetase, which catalyzes the reaction between aspartate and glutamine in the presence of ATP:
    Aspartate+Glutamine+ATPL Asparagine+AMP+PPi\text{Aspartate}+\text{Glutamine}+\text{ATP}\rightarrow \text{L Asparagine}+\text{AMP}+\text{PPi}
  • Chemical Synthesis: L-Asparagine can also be synthesized chemically from malic acid or other precursors through a series of reactions that typically involve amination processes.
  • Fermentation: Microbial fermentation using specific strains of bacteria can produce L-asparagine from simple sugars or organic acids under controlled conditions .

L-Asparagine monohydrate has several applications across different fields:

  • Pharmaceuticals: Used as an excipient in drug formulations and in the treatment of certain cancers due to its role in amino acid metabolism.
  • Food Industry: Acts as a flavor enhancer and is used in various food products.
  • Biotechnology: Employed in cell culture media for growing mammalian cells and for protein expression systems.
  • Research: Utilized in biochemical studies related to protein synthesis and metabolic pathways .

Research indicates that L-asparagine interacts with various biological molecules:

  • Proteins: It forms hydrogen bonds with peptide backbones, influencing protein structure and stability.
  • Transporters: L-asparagine is transported across cell membranes via sodium-coupled neutral amino acid transporters, which are essential for nutrient uptake .
  • Signaling Molecules: It acts as a signaling molecule that can influence cellular migration and growth, particularly in immune responses .

Several compounds share structural or functional similarities with L-asparagine monohydrate. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
L-Aspartic AcidC₄H₇N₁O₄Precursor to L-asparagine; involved in neurotransmission
GlutamineC₅H₁₀N₂O₃Essential for nitrogen metabolism; precursor to GABA
SerineC₃H₇N₃O₃Involved in phospholipid synthesis; important for metabolism
GlycineC₂H₅N₁O₂Simplest amino acid; plays roles in neurotransmission

L-Asparagine is unique due to its specific role in protein synthesis and its involvement in nitrogen metabolism, distinguishing it from other amino acids that may serve different functions or pathways .

The biocatalytic synthesis of L-asparagine monohydrate represents a sophisticated enzymatic approach that utilizes asparagine synthetase enzymes to catalyze the formation of asparagine from aspartic acid precursors [4] [8]. Asparagine synthetase functions as an adenosine triphosphate-dependent amidotransferase that catalyzes the synthesis of asparagine and glutamate from aspartate and glutamine [16] [17]. The enzyme mechanism involves two distinct catalytic domains where the carboxyl-terminal domain activates the side-chain carboxylate of aspartate to form an electrophilic intermediate, beta-aspartyl-adenosine monophosphate, while the amino-terminal domain catalyzes glutamine hydrolysis to yield glutamate and ammonia [16] [20].

Recent advances in gene mining strategies have led to the identification of novel asparagine synthetase variants with enhanced catalytic performance [4] [8]. The asparagine synthetase from Lactobacillus salivarius demonstrated optimal temperature and pH conditions of 41 degrees Celsius and 8.0, respectively, with a half-life of 857.85 minutes in buffer solution at pH 8 and 30 degrees Celsius [4] [18]. This enzyme exhibits high affinity for L-aspartic acid and demonstrates metal-dependent activity characteristics [4] [18].

The implementation of adenosine triphosphate regeneration systems has become crucial for enhancing the economic viability of biocatalytic asparagine production [4] [8] [19]. Class III polyphosphate kinase 2 from Deinococcus ficus has been successfully employed to regenerate adenosine triphosphate from polyphosphate sources, significantly reducing the adenosine triphosphate requirements for large-scale production [4] [18]. Under optimized fed-batch conditions with dual enzyme coupling, L-asparagine concentrations of 218.26 millimolar have been achieved with yields of 64.19% [4] [18].

The biocatalytic approach offers several advantages over traditional chemical synthesis methods, including environmental friendliness, high specificity, and mild reaction conditions [4] [8]. However, challenges remain in terms of enzyme stability, adenosine triphosphate costs, and substrate inhibition effects observed at concentrations exceeding 60 millimolar for sodium hexametaphosphate and 100 millimolar for L-aspartic acid [4] [18].

Chemical Synthesis Routes and Optimization

Chemical synthesis of L-asparagine monohydrate primarily involves the conversion of L-aspartic acid through esterification and subsequent amidation reactions [1] [39]. The conventional synthesis pathway begins with L-aspartic acid, which undergoes esterification to form the beta-methyl ester intermediate, followed by treatment with ammonia to yield L-asparagine [1] [39]. This process typically involves dissolving L-aspartic acid methyl ester hydrochloride in reaction vessels and treating with 30% ammonia water at 0.1 megapascals and 30 degrees Celsius for 9 hours [1].

The optimization of chemical synthesis routes has focused on improving yields and reducing environmental impact [1] [39]. Advanced synthesis methodologies have achieved crystallization yields of 75% for L-asparagine through careful control of reaction parameters [1]. The process involves recrystallization steps where the crude L-asparagine crystals undergo centrifugation at 6000 revolutions per minute for 40 minutes to obtain finished products with 85% effective content and 18% water content [1].

Alternative chemical synthesis approaches have explored the use of triethylamine and phosphoryl trichloride as coupling agents in improved synthesis technologies [39]. These methods aim to enhance reaction efficiency and product purity while minimizing the formation of undesired by-products. The development of stereoselective synthesis routes has been particularly important for maintaining the correct chirality of L-asparagine throughout the chemical transformation process [33] [35].

Recent innovations in chemical synthesis have incorporated solid-phase synthesis techniques and microwave-assisted reactions to accelerate reaction kinetics and improve overall yields [33] [35]. These approaches have demonstrated potential for scaling up chemical synthesis operations while maintaining product quality and reducing processing times. The integration of continuous flow chemistry principles has also shown promise for optimizing L-asparagine chemical synthesis at industrial scales [33] [35].

Crystallization Techniques for Monohydrate Formation

The crystallization of L-asparagine monohydrate involves complex nucleation and growth mechanisms that determine the final crystal structure and purity [6] [22] [23]. L-asparagine monohydrate forms an orthorhombic crystal system with unit cell parameters of a = 5.593 angstroms, b = 9.827 angstroms, c = 11.808 angstroms, and Z = 4 [25]. The crystallization process is characterized by the formation of hydrogen bonds within asparagine molecules and between water and asparagine molecules, which play crucial roles in determining crystal properties [25].

Cooling crystallization represents the primary method for L-asparagine monohydrate formation from aqueous solutions [13] [22] [23]. The crystallization kinetics have been extensively studied using population balance models that describe nucleation, growth, and dissolution phenomena [13] [24] [26]. Research has demonstrated that growth kinetics of L-asparagine and D-asparagine monohydrate from water are identical, while growth kinetics from racemic and enantiopure solutions differ significantly [6] [22] [23].

Seeded crystallization techniques have proven effective for controlling crystal size distribution and reducing batch-to-batch variations [44]. The optimal seeding strategy involves adding seed crystals at supersaturation levels between 30-40% of the metastable zone width to prevent uncontrolled nucleation while maintaining crystal growth [44]. Seed loading ratios and seed size distributions significantly influence the final product characteristics [44].

ParameterOptimal RangeEffect on Crystallization
Temperature20-45°CControls supersaturation and growth rate [6] [22]
pH4.0-6.0Influences solubility and crystal form [15]
Supersaturation1.2-1.5Determines nucleation and growth kinetics [13] [26]
Cooling Rate0.1-1.0 K/minControls crystal size distribution [13] [24]
Seed Loading0.5-2.0%Minimizes secondary nucleation [44]

Ultrasound-assisted crystallization has emerged as an innovative technique for enhancing nucleation rates and reducing metastable zone widths [24]. This approach enables earlier nucleation onset and provides better control over crystal size distribution compared to conventional cooling crystallization methods [24]. Combined cooling and anti-solvent crystallization strategies have also been developed to optimize particle engineering objectives [38].

Industrial-Scale Production Challenges

Industrial-scale production of L-asparagine monohydrate faces numerous technical and economic challenges that impact process viability and product quality [9] [11] [14]. The global L-asparagine monohydrate market, valued at approximately 200 million United States dollars in 2024, is projected to reach 300 million United States dollars by 2033, indicating growing demand that intensifies production challenges [11] [14].

Scale-up challenges in biocatalytic production primarily involve enzyme stability maintenance, adenosine triphosphate supply economics, and substrate inhibition management [27] [37]. Industrial biocatalytic processes require sophisticated downstream processing including centrifugation, filtration, chromatography, and protein precipitation steps [27]. The purification process typically accounts for 50-80% of total production costs, necessitating optimization of extraction and purification protocols [27].

Fed-batch cultivation strategies have demonstrated superior performance compared to batch processes for industrial production [30] [37]. Fed-batch systems can achieve 4-fold increases in biomass production and enzyme activity compared to conventional batch processes [30]. However, plasmid stability becomes critical during extended cultivation periods, with significant plasmid loss occurring after 8 hours of post-induction [30].

Production MethodYield (g/L)Productivity (g/L/h)Main Challenges
Batch Biocatalytic2.70.23Enzyme stability, ATP cost [43]
Fed-batch Biocatalytic38.491.92Scale-up complexity [43]
Chemical SynthesisVariable0.5-2.0Environmental impact [1]
CrystallizationHigh purity0.1-0.5Process control [13]

Quality control challenges encompass maintaining consistent crystal morphology, purity levels, and moisture content across production batches [12] [15]. Industrial specifications require products to meet pharmaceutical grade standards with purity levels exceeding 98% and specific optical rotation values between +33.7 to +36.0 degrees [15]. Contamination control becomes particularly critical for pharmaceutical applications, requiring comprehensive testing for bioburden, endotoxins, and elemental impurities [12].

Physical Description

Pellets or Large Crystals
Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Monohydrate: White crystalline powder; [Alfa Aesar MSDS]
Solid

Color/Form

Orthorhombic bisphenoidal crystals

XLogP3

-3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

132.05349212 g/mol

Monoisotopic Mass

132.05349212 g/mol

Heavy Atom Count

9

Density

1.543 g/cu cm at 15/4 °C

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

234-235 °C
234 - 235 °C

UNII

5Z33R5TKO7

Related CAS

28088-48-4

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance.

Mechanism of Action

Asparagine, a non-essential amino acid is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction. Asparagine is also used as a structural component in many proteins.
Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex.

Vapor Pressure

0.00000005 [mmHg]

Other CAS

3130-87-8
5794-13-8

Wikipedia

Asparagine
Suxamethonium_chloride

Use Classification

Cosmetics -> Antistatic

Methods of Manufacturing

Produced by direct fermentation of carbohydrates
Isolated as a byproduct from the production of potato starch. A simple synthesis of L-asparagine from L-aspartic acid which is esterified to the beta methylester followed by treatment with ammonia.

General Manufacturing Information

Construction
L-Asparagine: ACTIVE
Asparagine: ACTIVE
Non-essential amino acid existing in the D(+) and L(-) isomeric forms as well as the racemic DL mixture. The L(-) asparagine is the most common form.
First isolated from asparagus juice
Studies on model systems of amino acids and sugars have indicated that acrylamide can be generated from asparagine or from amino acids that can produce acrylic acid either directly such as beta-alanine, aspartic acid and carnosine or indirectly such as cysteine and serine. The main pathway specifically involves asparagine and produces acrylamide directly after a sugar-assisted decarboxylation and 1,2-elimination steps and the second non-specific pathway involves the initial formation of acrylic acid from different sources and its subsequent interaction with ammonia to produce acrylamide.
Structural considerations dictate that asparagine alone may be converted thermally into acrylamide through decarboxylation and deamination reactions. However, the main product of the thermal decomposition of asparagine was maleimide, mainly due to the fast intramolecular cyclization reaction that prevents the formation of acrylamide. On the other hand, asparagine, in the presence of reducing sugars, was able to generate acrylamide in addition to maleimide. ...

Dates

Modify: 2023-08-15

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